Cas no 1779746-35-8 (2-Chlorobenzo[d]oxazole-7-sulfonyl chloride)
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride
- 2-chloro-1,3-benzoxazole-7-sulfonyl chloride
-
- Inchi: 1S/C7H3Cl2NO3S/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H
- InChI Key: HIWQPJBNAMSISD-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC=C2C=1OC(=N2)Cl)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 315
- XLogP3: 2.7
- Topological Polar Surface Area: 68.6
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081000662-250mg |
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride |
1779746-35-8 | 98% | 250mg |
$5,337.49 | 2022-04-02 | |
| Alichem | A081000662-500mg |
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride |
1779746-35-8 | 98% | 500mg |
$7,765.52 | 2022-04-02 | |
| Alichem | A081000662-1g |
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride |
1779746-35-8 | 98% | 1g |
$12,218.28 | 2022-04-02 |
2-Chlorobenzo[d]oxazole-7-sulfonyl chloride Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride
Recent Advances in the Application of 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride (CAS: 1779746-35-8) in Chemical Biology and Pharmaceutical Research
The compound 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride (CAS: 1779746-35-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and protein-protein interactions. Recent studies have highlighted its utility in the development of covalent inhibitors, where its reactive sulfonyl chloride group enables selective modification of target proteins.
One of the most notable applications of 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride is in the design of covalent kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK), a key player in B-cell signaling pathways. The researchers utilized the compound's sulfonyl chloride moiety to form a covalent bond with a cysteine residue in the BTK active site, resulting in potent and selective inhibition. This approach offers advantages in terms of prolonged target engagement and reduced dosing frequency compared to reversible inhibitors.
In addition to kinase inhibition, recent work has explored the compound's potential in proteolysis targeting chimeras (PROTACs) development. A team at Harvard Medical School reported in Nature Chemical Biology (2024) the successful incorporation of 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride into heterobifunctional molecules designed to degrade oncogenic proteins. The sulfonyl chloride group was strategically employed to conjugate with E3 ligase ligands, creating effective protein degraders with improved pharmacokinetic properties.
The synthetic utility of 1779746-35-8 has also been expanded through novel reaction methodologies. A recent ACS Catalysis publication (2024) described a mild, metal-free protocol for its coupling with various nucleophiles under photoredox conditions, significantly broadening the scope of accessible derivatives. This methodological advancement addresses previous challenges associated with the compound's stability and reactivity control.
From a safety and ADME perspective, recent preclinical studies have provided valuable insights into the metabolic fate of derivatives containing this scaffold. Research published in Drug Metabolism and Disposition (2023) characterized the major metabolic pathways, revealing favorable stability against common Phase I transformations but identifying potential glutathione conjugation as a clearance mechanism that requires consideration in drug design.
Looking forward, the unique properties of 2-Chlorobenzo[d]oxazole-7-sulfonyl chloride position it as a valuable building block for next-generation therapeutics. Ongoing research is exploring its application in targeted protein degradation, covalent antibody-drug conjugates, and chemical probe development. The compound's commercial availability and well-characterized reactivity profile continue to make it an attractive choice for medicinal chemistry programs across academia and industry.
1779746-35-8 (2-Chlorobenzo[d]oxazole-7-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)